molecular formula C15H14O3S B12871030 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone

1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone

Cat. No.: B12871030
M. Wt: 274.3 g/mol
InChI Key: QZQWJGSGJZPFAD-UHFFFAOYSA-N
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Description

1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone is a heterocyclic compound featuring a thiophene ring (2-thienyl) substituted at the 5-position with a 3-(1,3-dioxolan-2-yl)phenyl group and an acetyl (ethanone) moiety at the 2-position. The 1,3-dioxolane ring acts as a protecting group for a ketone or aldehyde functionality, enhancing stability during synthesis .

Properties

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

1-[5-[3-(1,3-dioxolan-2-yl)phenyl]thiophen-2-yl]ethanone

InChI

InChI=1S/C15H14O3S/c1-10(16)13-5-6-14(19-13)11-3-2-4-12(9-11)15-17-7-8-18-15/h2-6,9,15H,7-8H2,1H3

InChI Key

QZQWJGSGJZPFAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C3OCCO3

Origin of Product

United States

Preparation Methods

The synthesis of 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone typically involves the reaction of 3-(1,3-dioxolan-2-yl)benzaldehyde with 2-thiophenecarboxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde.

Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s stability and reactivity make it useful in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring and phenyl group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. The thienyl group may also participate in electron transfer reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone Not explicitly stated* ~268–300† 2-Thienyl, 3-(dioxolane)phenyl, ethanone Potential photochromic behavior (inferred)
5-(1,3-Dioxolan-2-yl)-2-thienyl 2-methylpropyl ketone C₁₂H₁₆O₃S 240.32 2-Methylpropyl ketone Higher lipophilicity
2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene C₁₆H₁₆O₃S 288.37 3,5-Dimethylbenzoyl Enhanced steric bulk
[5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone C₁₇H₁₃F₉O₃S 468.34 Trifluoromethyl groups High electronegativity, thermal stability
1-[5-(4-Phenylbutyl)-2-thienyl]ethanone C₁₆H₁₈OS 258.38 4-Phenylbutyl chain Increased hydrophobicity

†Molecular weight inferred from analogs in .

Physicochemical Properties

  • Polarity: The dioxolane ring increases polarity compared to non-oxygenated analogs (e.g., 1-[5-(4-phenylbutyl)-2-thienyl]ethanone) .
  • Stability : Fluorinated derivatives (e.g., tris(trifluoromethyl)phenyl analog) exhibit superior thermal stability due to strong C–F bonds .
  • Spectroscopy :
    • NMR : The dioxolane’s methylene protons resonate at δ 4.0–5.0 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .
    • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 240.32 for C₁₂H₁₆O₃S) .

Biological Activity

1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone, also known by its CAS number 153329-05-6, is a compound of interest due to its potential biological activities. This article compiles various studies and findings related to its biological properties, including antimicrobial activity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C15H14O3S
  • Molecular Weight : 274.33 g/mol
  • CAS Number : 153329-05-6

The compound features a dioxolane ring, a phenyl group, and a thienyl moiety, which contribute to its unique biological profile.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of compounds containing dioxolane structures. For instance, studies have shown that derivatives of 1,3-dioxolanes exhibit notable antifungal activities against Candida albicans and antibacterial effects against various Gram-positive and Gram-negative bacteria.

Study Organism Tested Activity Observed
Candida albicansExcellent antifungal activity
Staphylococcus aureusSignificant antibacterial activity
Pseudomonas aeruginosaModerate antibacterial activity

These findings suggest that the presence of the dioxolane unit may enhance the compound's interaction with microbial targets.

The mechanisms by which 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with microbial cell wall synthesis or disrupt cellular processes through reactive oxygen species (ROS) generation.

Study on Antifungal Activity

In a comparative study examining various dioxolane derivatives, researchers synthesized several compounds and tested their antifungal properties. The results indicated that compounds with similar structural features to 1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone demonstrated strong inhibition of C. albicans, suggesting a promising avenue for developing antifungal agents derived from this scaffold .

Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of various dioxolane derivatives against clinical isolates of S. aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential for therapeutic use in treating resistant bacterial infections .

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